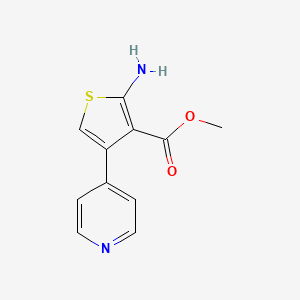

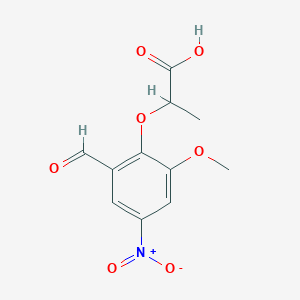

Methyl 2-amino-4-pyridin-4-ylthiophene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound of interest, "Methyl 2-amino-4-pyridin-4-ylthiophene-3-carboxylate," is a heterocyclic molecule that incorporates both pyridine and thiophene rings. This structure is significant in medicinal chemistry and materials science due to its potential biological activity and electronic properties. The papers provided discuss various synthetic methods and analyses of related heterocyclic compounds, which can offer insights into the synthesis, structure, and properties of the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multicomponent reactions or one-pot synthesis methods. For instance, methyl 4-aminopyrrole-2-carboxylates were synthesized using a relay catalytic cascade reaction involving 5-methoxyisoxazoles and pyridinium ylides, facilitated by a FeCl2/Et3N binary catalytic system . Similarly, ethyl 4-amino-2,3-dihydrothieno[2,3-b]pyridine-5-carboxylates were produced from reactions involving 2-amino-4,5-dihydro-3-thiophenecarbonitriles and ethyl acetoacetate in the presence of titanium(IV) chloride . These methods highlight the potential for creating complex heterocycles through strategic combinations of simpler molecules and catalysts.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray structural analysis. For example, the structure of various functionalized thieno[2,3-b]pyridines was determined, providing valuable information on the arrangement of atoms and the overall geometry of these molecules . Understanding the molecular structure is crucial for predicting the reactivity and interaction of the compound with biological targets or other chemical entities.

Chemical Reactions Analysis

The reactivity of similar heterocyclic compounds under different conditions has been studied extensively. For instance, alkyl 5-amino-3-methyl-4-(1H-pyrrol-1-yl)thiophene-2-carboxylates were investigated under electron impact and chemical ionization mass spectrometry, revealing their fragmentation pathways and the stability of their molecular ions . These studies provide insights into the chemical behavior of the compounds, which is essential for their potential application in drug design or material science.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure. For example, the mass spectrometry analysis mentioned above also sheds light on the ionization and fragmentation behavior of the compounds, which are related to their physical properties such as volatility and stability . Additionally, the synthesis of methyl 2-[N-(2′-pyridylmethyl)carbamyl]pyridine-6-carboxylate and its derivatives demonstrates the influence of functional groups on the chemical properties, such as the ability to form complexes with metals .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

- Synthesis of Tetrahydropyridines: Ethyl 2-methyl-2,3-butadienoate, acting as a 1,4-dipole synthon, undergoes [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst to form tetrahydropyridines (Zhu, Lan, & Kwon, 2003).

- Formation of Heterocyclic Systems: The reaction of arylacetonitriles with the methyl ester of 3-hydroxybenzo[b]thiophene-2-carboxylic acid results in previously unreported 2-amino-3-arylbenzo[4,5]thieno[3,2-b]pyran-4-ones (Volovenko et al., 1983).

- Synthesis of Aminopyrroles: Methyl 4-aminopyrrole-2-carboxylates synthesized via a relay catalytic cascade reaction with 5-methoxyisoxazoles and pyridinium ylides show potential for diverse functionalizations (Galenko et al., 2015).

Potential Biological and Pharmacological Applications

- Anti-Inflammatory Agents: Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate was synthesized as part of a research program targeting molecules with potential anti-inflammatory properties (Moloney, 2001).

- Tumor Cell Growth Inhibition: Synthesis of methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates showed growth inhibitory activity on human tumor cell lines, with some compounds inducing apoptosis and altering cell cycle distribution (Queiroz et al., 2011).

Structural and Mechanistic Studies

- Crystal Structure Analysis: The crystal structures of certain anticonvulsant enaminones, including methyl 4-[(4′-chloro-2′-pyridinyl)amino]-6-methyl-2-oxo-3-cyclohexen-1-carboxylate, have been determined, revealing insights into their conformations and hydrogen bonding patterns (Kubicki, Bassyouni, & Codding, 2000).

Propiedades

IUPAC Name |

methyl 2-amino-4-pyridin-4-ylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c1-15-11(14)9-8(6-16-10(9)12)7-2-4-13-5-3-7/h2-6H,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKXUCDRKQIJIRQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1C2=CC=NC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70397232 |

Source

|

| Record name | methyl 2-amino-4-pyridin-4-ylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-amino-4-pyridin-4-ylthiophene-3-carboxylate | |

CAS RN |

438229-64-2 |

Source

|

| Record name | methyl 2-amino-4-pyridin-4-ylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4,6-triisopropyl-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide](/img/structure/B1334333.png)

![2-[(E)-2-thienylmethylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B1334346.png)

![1-[(Tert-butyl)oxycarbonyl]-3-(3,4-dichlorobenzyl)piperidine-3-carboxylic acid](/img/structure/B1334384.png)